molecular formula C13H18N2O5 B7579187 4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid

4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7579187
M. Wt: 282.29 g/mol
InChI Key: ROMIVLWWPLUZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid, also known as MOCA, is a chemical compound used in scientific research for its unique properties. MOCA is a derivative of the amino acid lysine and is commonly used as a building block in the synthesis of peptides and proteins.

Mechanism of Action

4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid modifies lysine residues through a process known as acylation. The carbonyl group on the oxazole ring reacts with the amino group on the lysine side chain, forming an amide bond. This modification can alter the charge and steric properties of the lysine residue, affecting its interactions with other molecules.
Biochemical and Physiological Effects
This compound modification can have a variety of biochemical and physiological effects depending on the location and extent of the modification. Some potential effects include changes in protein stability, enzyme activity, and protein-protein interactions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid for research is its selectivity for lysine residues, allowing for precise modification of specific sites in a protein. However, this compound modification can also be difficult to control and may have unintended effects on protein function. Additionally, the synthesis of this compound can be time-consuming and expensive.

Future Directions

Future research on 4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid could focus on developing more efficient synthesis methods or improving the selectivity and control of lysine modification. Additionally, this compound could be used in conjunction with other chemical modifications to study the complex interactions between different amino acid residues in proteins.

Synthesis Methods

4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid is typically synthesized through a multi-step process starting with the reaction of lysine with methoxymethyl chloride to form a protected lysine derivative. This derivative is then reacted with oxalyl chloride and an amine to form the oxazoline ring. Finally, the methoxy group is removed using sodium methoxide to yield this compound.

Scientific Research Applications

4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid is widely used in scientific research for its ability to selectively modify lysine residues in peptides and proteins. This modification can alter the biochemical and physiological properties of the target molecule, allowing researchers to study the effects of specific changes on biological function.

properties

IUPAC Name

4-[[5-(methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-19-7-10-6-11(15-20-10)12(16)14-9-4-2-8(3-5-9)13(17)18/h6,8-9H,2-5,7H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMIVLWWPLUZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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